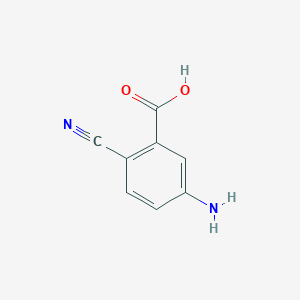

5-Amino-2-cyanobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-2-cyanobenzoic acid is a compound that can be synthesized through reactions involving aminobenzoic acids. Although the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related compounds. For instance, 2-aminobenzoic acid reacts with certain nitriles to form new classes of unnatural amino acids, which suggests that similar methods could potentially be applied to synthesize this compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of aminobenzoic acids with acetylenic hydroxy nitriles. In one study, 2-aminobenzoic acid was reacted with α,β-acetylenic γ-hydroxy nitriles to yield zwitterionic amino acids . This indicates that the synthesis of this compound might also involve the use of nitrile groups and could potentially proceed through similar pathways.

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been analyzed using X-ray diffraction. For example, the crystal structure of a substituted 2-aminobenzo[b]pyran was determined, which provides a precedent for the structural analysis of this compound . This technique could be used to elucidate the precise molecular geometry of this compound once synthesized.

Chemical Reactions Analysis

The chemical reactions of aminobenzoic acid derivatives are diverse. For instance, 4-aminobenzoic acid has been found to catalyze the conversion of α,β-acetylenic γ-hydroxy nitrile to a furanone derivative . This suggests that this compound could also participate in various chemical reactions, potentially acting as a catalyst or a reactant in the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from studies on similar compounds. The hydrolysis of 5-aminodibenzo[a,d]cycloheptanes, for example, was investigated to understand the reaction rates and mechanisms, which could provide insights into the stability and reactivity of this compound in acidic media . Additionally, the synthesis of benzo[f]furo[2,3-c]isoquinolines involved a 5-amino group, indicating that the amino group plays a crucial role in the chemical behavior of these compounds .

Aplicaciones Científicas De Investigación

1. Synthetic Chemistry and Pharmacological Activities

5-Amino-2-cyanobenzoic acid serves as a precursor in synthetic chemistry for the creation of diverse compounds with a wide range of pharmacological activities. For instance, compounds like 2-guanidinobenzazoles and 2-(thio)ureabenzothiazoles, derived from related benzoazoles and benzothiazoles, exhibit a spectrum of therapeutic properties including cytotoxic, anti-angiogenic, and apoptotic effects, highlighting their potential as pharmacophores in drug discovery (Rosales-Hernández et al., 2022), (Rosales-Hernández et al., 2022).

2. Photodynamic Therapy (PDT) in Dermatology

5-Aminolevulinic acid, a derivative of this compound, is significantly utilized in photodynamic therapy (PDT) for various dermatological conditions. This approach, involving the activation of a photosensitizing drug by light, has shown effectiveness in treating nonmelanoma skin cancers and holds potential for other conditions like psoriasis and warts. The benefits of PDT include its noninvasive nature, quick recovery periods, and excellent cosmetic outcomes, making it a promising treatment option in dermatology (Lee & Baron, 2011).

3. Enhanced Surgical Visualization

5-Aminolevulinic acid is approved as an intraoperative optical imaging agent for gliomas, aiding in the visualization of malignant tissue during surgery. Its application as a surgical adjunct has significantly improved tumor visualization, potentially impacting the extent of tumor resection and patient outcomes. While approved and widely used in Europe, its applications and potential benefits continue to be explored in clinical studies across the globe (Díez Valle et al., 2019).

4. In Vitro Anti-Cancer Studies

5-Aminolevulinic acid has been extensively studied for its photodynamic properties in in vitro anti-cancer experiments. Systematic reviews and meta-analyses of these studies provide valuable insights into the sensitivity of different cancer cell types to photodynamic therapy, offering a foundation for potential clinical applications and future research directions in oncology (Shinoda et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

5-amino-2-cyanobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIISDZHEKAVMKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

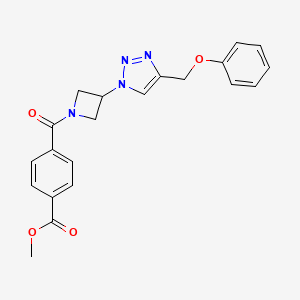

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2532488.png)

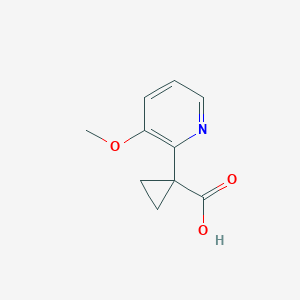

![(2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid](/img/structure/B2532489.png)

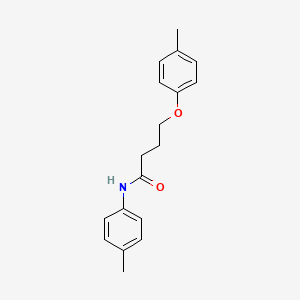

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2532494.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2532500.png)

![3-chloro-N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2532501.png)

![(2Z)-2-[4-(dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2532506.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2532510.png)

![(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2532511.png)